
Xanthene-9-thione
Overview
Description
Xanthene-9-thione (CAS: 492-21-7, C₁₃H₈OS) is a thioketone featuring a fused xanthene backbone (dibenzo-pyran structure) with a sulfur atom replacing the oxygen at the 9-position. Its unique electronic structure arises from the conjugation of the thione (C=S) group with the aromatic system, making it a key intermediate in radical chemistry and organic synthesis. Key properties include:
- Spectral Data:
- Reactivity: Participates in desulfurization reactions with amino acids to form spiro compounds (e.g., spiro[3-phenyl-1,4,2-dioxazole-5,9’-xanthene]) and serves as a spin trap in radical polymerization studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Xanthene-9-thione can be synthesized through several methods. One common approach involves the reaction of xanthene with sulfur or sulfur-containing reagents under specific conditions. For instance, the reaction of xanthene with elemental sulfur in the presence of a catalyst such as iodine can yield this compound . Another method involves the use of thiourea as a sulfur source, where xanthene is treated with thiourea in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
1,3-Dipolar Cycloaddition Reactions
Xanthene-9-thione participates in 1,3-dipolar cycloadditions with nitrile imines and diazo compounds, yielding spirocyclic and thiirane derivatives:
With Nitrile Imines
Reaction with nitrile imines produces spiro-thiadiazoles (e.g., 6a–g and 7a–g ), which exhibit anti-inflammatory and analgesic activities .
Product | Yield (%) | Bioactivity (vs. Ibuprofen) |
---|---|---|
6a, d, e | 65–78 | Comparable anti-inflammatory |
7a, d, e | 70–82 | Superior analgesic activity |
With Diazocamphor
Reactions with α-diazocamphor yield stereoisomeric thiiranes (10c/11c ) and dispiro compounds (11e ) :
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Thiiranes form via [2+1] cycloaddition (40–60% yield).
-
Dispiro compounds (e.g., 11e ) are obtained in 63% yield under thermal conditions .
Radical Addition and Polymerization
This compound mediates radical reactions and polymerizations:
Muonium Addition
Muon spin rotation (μSR) studies reveal regioselective radical addition to the C=S group, forming C-centered radicals. Key observations :
-
Hyperfine coupling constants (Aμ) increase due to S–Mu orbital overlap.
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Bridging oxygen enhances radical stability.
Photoredox-Mediated Polymerization
Acts as a mediator in methyl methacrylate (MMA) polymerization, showing decelerated kinetics :
Substituent on this compound | Polymerization Rate (vs. Control) |
---|---|
Electron-donating groups | 30–50% slower |
Electron-withdrawing groups | 60–70% slower |
Oxidation and Desulfurization
Oxidative and reductive transformations yield functionalized derivatives:
Oxidation with DDQ
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) oxidizes this compound to xanthone derivatives under microwave irradiation :
Conditions | Product | Yield (%) |
---|---|---|
DDQ, TCB, 170°C, 30 min | 9b | 28 |
DDQ, dry TCB, molecular sieves | 10b | 52 |
Desulfurization
Treatment with triphenylphosphine (Ph₃P) leads to desulfurization, forming acrylates (e.g., 12a ) in 85% yield .
Thiocarbonyl Ylide Formation
Reactions with diazomethylphosphonates generate thiocarbonyl ylides, which dimerize or form thiiranes :
Reactant | Product | Yield (%) |
---|---|---|
Diazomethylphosphonate + 2c | Dimeric ylide (11e ) | 63 |
Diazomethylphosphonate + 2d | Thiirane (17b ) | 79 |
Structural and Kinetic Insights
Scientific Research Applications
Polymer Science Applications
1.1 Controlled Radical Polymerization (CRP)
Xanthene-9-thione has been employed as a mediator in controlled radical polymerization processes. Research indicates that XT can effectively mediate the polymerization of vinyl chloride and styrene, leading to high conversion rates at relatively low temperatures. For instance, a study demonstrated the successful controlled radical polymerization of vinyl chloride using XT, achieving significant monomer conversion at 45 °C while utilizing bis(4-tert-butylcyclohexyl)peroxydicarbonate as an initiator .
1.2 MMA Polymerization
In another application, XT was used in the mediated polymerization of methyl methacrylate (MMA). The results showed that XT could facilitate the formation of polymers with controlled molecular weights and narrow molecular weight distributions, highlighting its utility in synthesizing advanced polymeric materials .
Photochemical Applications
2.1 Thione-Ene Reactions
this compound has been investigated for its role in visible light-induced thione-ene cycloaddition reactions. This process is significant for surface modifications of polymeric materials, allowing for chemo-selective reactions under mild conditions. The ability to utilize visible light makes this application particularly appealing for sustainable practices in material science .
Radical Chemistry
3.1 Muon Spin Rotation Studies
Recent studies utilizing muon spin rotation (μSR) have provided insights into the radical addition processes involving this compound. These experiments revealed that muonium addition to the C=S bond in XT results in the formation of C-centered radicals. The findings suggest that the bridging chalcogen atom plays a crucial role in enhancing the overlap between the S-Mu bond orbital and the radical p orbital, which is essential for understanding radical behavior in chemical reactions .
Mechanism of Action
The mechanism of action of xanthene-9-thione involves its interaction with various molecular targets and pathways. The thioketone group can undergo redox reactions, influencing cellular redox balance and potentially leading to cytotoxic effects in cancer cells. Additionally, its ability to form reactive intermediates can result in the modification of biomolecules, contributing to its biological activities .
Comparison with Similar Compounds
Comparison with Similar Thioketones
Structural and Electronic Comparisons
Table 1: Structural and Spectral Properties
Key Observations :
- This compound’s fused oxygen-containing ring enhances resonance stabilization of the C=S group, reflected in its lower ¹³C NMR shift (177.57 ppm) compared to Thiobenzophenone (~200 ppm) .
- Thiothis compound (C₁₃H₈S₂) replaces xanthene’s oxygen with sulfur, leading to stronger electron-withdrawing effects and higher C=S chemical shifts .
Reactivity in Radical Chemistry
Table 2: Radical Trapping Efficiency and Stability
Key Observations :
- This compound’s oxygen atoms stabilize both the thiocarbonyl compound and its adduct radicals, balancing reactivity and stability .
- Fluorene-9-thione, lacking oxygen, shows superior radical trapping due to unopposed adduct stabilization .
Table 3: Reaction Yields and Products
Key Observations :
Biological Activity
Xanthene-9-thione is a notable compound within the xanthene family, characterized by its unique sulfur-containing functional group. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound possesses a tricyclic structure with a sulfur atom at the 9-position, which significantly influences its reactivity and biological properties. The general formula can be represented as follows:
This structure allows it to participate in various chemical reactions, making it a versatile scaffold for drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. Research indicates that certain xanthene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that specific xanthene derivatives showed IC50 values in the nanomolar range against colon cancer cells (Caco-2) and hepatocellular carcinoma cells (Hep G2) .
Compound | Cell Line | IC50 (nM) |
---|---|---|
Compound 3 | Caco-2 | 9.6 ± 1.1 |
Compound 2 | Hep G2 | 161.3 ± 41 |
Compound 4 | Antioxidant | 15.44 ± 6 |
Compound 7 | COX-2 Inhibition | 4.37 ± 0.78 |
These findings suggest that modifications to the xanthene core can enhance anticancer activity, emphasizing the importance of SAR studies in drug design.
Anti-inflammatory Activity
This compound and its derivatives have also been investigated for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a critical mechanism through which these compounds exert their effects. For example, one derivative demonstrated selective COX-2 inhibition with an IC50 of 4.37 nM, indicating a potential therapeutic application in inflammatory diseases .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Compounds derived from xanthene have been shown to inhibit key enzymes involved in metabolic pathways, such as xanthine oxidase (XO), which plays a role in hyperuricemia .
- Radical Scavenging : The presence of sulfur in this compound allows it to participate in redox reactions, acting as an antioxidant by scavenging free radicals .
- Cellular Interaction : Xanthene derivatives have been found to interact with cellular macromolecules, influencing signaling pathways related to cancer progression and inflammation .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Anticancer Activity : A recent investigation synthesized a library of xanthene derivatives coupled with cysteine and evaluated their anticancer properties against various cell lines. The results indicated promising anticancer activity, with specific compounds exhibiting potent inhibition against colon and liver cancer cell lines .
- Evaluation of Anti-inflammatory Properties : Another study focused on the anti-inflammatory effects of xanthene derivatives by assessing their ability to inhibit COX enzymes. The results revealed that certain compounds showed high selectivity for COX-2 over COX-1, suggesting their potential use as anti-inflammatory agents with reduced side effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Xanthene-9-thione, and how can experimental reproducibility be ensured?
this compound (C₁₃H₈OS, CAS 492-21-7) is typically synthesized via thionation of xanthen-9-one using reagents like phosphorus pentasulfide (P₄S₁₀) or microwave-assisted methods. A reproducible protocol involves microwave irradiation with PSCl₃/H₂O/Et₃N, which reduces reaction times to 10–30 minutes while maintaining high yields (~85%) . To ensure reproducibility:
- Use standardized equipment (e.g., CEM Discover SP microwave reactor).
- Characterize intermediates (e.g., xanthen-9-one) via melting point and FT-IR.
- Validate purity of the final product using TLC and ¹H/¹³C NMR .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting data be resolved?
Key techniques include:
- ¹H/¹³C NMR : Assign peaks using δ values (e.g., ¹H NMR: aromatic protons at δ 7.2–8.1 ppm; thiocarbonyl proton absent due to deshielding) .
- FT-IR : Confirm C=S stretch at 1150–1250 cm⁻¹ .
- Mass spectrometry : Verify molecular ion peak at m/z 212 [M]⁺. Conflicting data (e.g., unexpected δ values) should be cross-validated by repeating experiments under inert atmospheres to rule out oxidation or hydration artifacts .
Q. How does the C=S group in this compound influence its stability under varying conditions?
The thiocarbonyl group is prone to hydrolysis and oxidation. Stability assays recommend:
- Storing the compound in anhydrous, oxygen-free environments (e.g., argon glovebox).
- Monitoring degradation via UV-Vis (λmax ~350 nm for intact C=S) and HPLC.
- Conducting kinetic studies in solvents like DMF or DMSO to assess half-life under thermal stress .
Advanced Research Questions
Q. How can computational methods elucidate the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the HOMO-LUMO gap (~3.2 eV) and nucleophilic attack sites at the thiocarbonyl sulfur. Key steps:
- Optimize geometry using Gaussian 15.
- Calculate Fukui indices to predict regioselectivity in radical addition reactions.
- Compare computed ¹³C NMR shifts with experimental data (e.g., C9 thiocarbonyl at δ 195–205 ppm) to validate accuracy .
Q. What advanced techniques are suitable for probing radical interactions with this compound?
Muon Spin Rotation (μSR) spectroscopy has been employed to study radical adducts formed via muonium (Mu) addition to the C=S group. Methodology includes:
- Irradiating crystalline this compound with muons.
- Analyzing hyperfine coupling constants (e.g., ~300 MHz for Mu-S adducts).
- Correlating results with EPR data to confirm radical stabilization .
Q. How can mechanistic studies differentiate between singlet and triplet pathways in photochemical reactions involving this compound?
Design a laser flash photolysis setup to:
- Monitor transient absorption spectra (e.g., triplet-triplet absorption at 450–500 nm).
- Use triplet quenchers (e.g., O₂ or β-carotene) to suppress triplet pathways.
- Compare quantum yields under inert vs. oxygenated conditions to infer dominant mechanisms .
Q. Data Contradiction and Validation
Q. How should researchers address discrepancies in reported reaction yields for this compound derivatives?
- Systematic review : Compare solvent polarity (e.g., THF vs. toluene), catalyst loadings, and temperature profiles across studies.
- Replicate conditions : Use identical reagents (e.g., PSCl₃ vs. Lawesson’s reagent).
- Statistical analysis : Apply ANOVA to assess significance of yield variations (>5% difference) .
Q. What validation strategies are recommended when encountering inconsistent NMR assignments?
- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Spiking experiments with authentic samples can confirm peak identity.
- Cross-reference with computed chemical shifts (e.g., ACD/Labs or DFT) .
Q. Methodological Best Practices
Q. How to design a high-impact study on this compound for publication in top chemistry journals?
- Hypothesis : Focus on understudied properties (e.g., supramolecular interactions or redox-switchable behavior).
- Experimental rigor : Include control experiments (e.g., blank runs without catalyst).
- Data presentation : Use SI for raw NMR/FID files and crystallographic data (if applicable).
- Compliance : Follow Beilstein JOC guidelines for compound characterization and citation rigor .
Properties
IUPAC Name |
xanthene-9-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8OS/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLOKHJKPPJQMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)C3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306237 | |
Record name | Xanthene-9-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60306237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
492-21-7 | |
Record name | Xanthene-9-thione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174726 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Xanthene-9-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60306237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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